![molecular formula C18H22N2O B8804491 1-{[4-(benzyloxy)phenyl]methyl}piperazine](/img/structure/B8804491.png)
1-{[4-(benzyloxy)phenyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(benzyloxy)phenyl]methyl}piperazine is an organic compound with the molecular formula C18H22N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzyloxybenzyl group attached to the nitrogen atom of the piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with 4-(benzyloxy)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[4-(benzyloxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[4-(benzyloxy)phenyl]methyl}piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-{[4-(benzyloxy)phenyl]methyl}piperazine involves its interaction with various molecular targets. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to increased levels of serotonin and dopamine in the extracellular space, which can result in mood-enhancing effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine: Shares a similar structure but lacks the benzyloxy group.
1-(4-Methoxybenzyl)piperazine: Similar structure with a methoxy group instead of a benzyloxy group.
1-(4-Chlorobenzyl)piperazine: Contains a chlorine atom instead of a benzyloxy group
Uniqueness: 1-{[4-(benzyloxy)phenyl]methyl}piperazine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H22N2O |
---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H22N2O/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20/h1-9,19H,10-15H2 |
InChI-Schlüssel |
YZRJTYFUWXERTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.